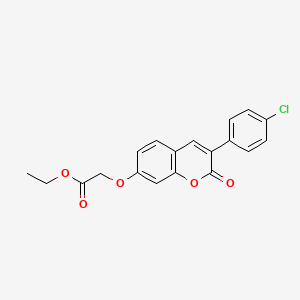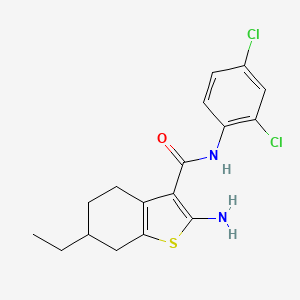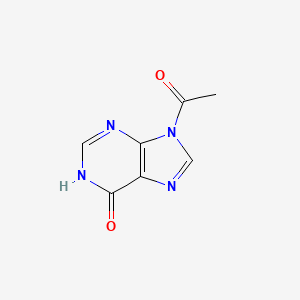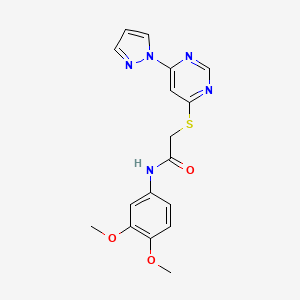![molecular formula C7H14ClNS B2496697 7-Thia-1-azaspiro[3.5]nonane hydrochloride CAS No. 2241129-84-8](/img/structure/B2496697.png)
7-Thia-1-azaspiro[3.5]nonane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-Thia-1-azaspiro[3.5]nonane derivatives involves robust and step-economic routes. Notably, methods for constructing multifunctional modules for drug discovery have been developed, which include the synthesis of novel thia/oxa-azaspiro[3.4]octanes through enantioselective approaches (Li, Rogers-Evans, & Carreira, 2013). Additionally, the synthesis of related compounds, such as 7-benzyl-7-aza-3-thiabicyclo[3.3.1]nonane hydroperchlorate, has been described via Mannich type condensation, highlighting the versatility of synthesis approaches in this chemical class (Zisman et al., 1989).
Molecular Structure Analysis
The molecular structure of azaspirocyclic compounds, including 7-Thia-1-azaspiro[3.5]nonane derivatives, has been elucidated using various spectroscopic techniques. For example, 1-methyl-3,4-benzo-7-thia-2-azabicyclo[3.3.1]nonane 7-oxide's structure was confirmed based on spectral data and chemical evidence, with further investigation into its conformation through nuclear magnetic resonance spectroscopy and molecular mechanics calculations (Terada, Takeuchi, & Hamada, 1986).
Chemical Reactions and Properties
Chemical reactions involving 7-Thia-1-azaspiro[3.5]nonane derivatives are versatile, with examples including the synthesis of antimicrobial agents through reactions of cycloalkylidene derivatives with hydrazines, hydroxylamine, urea, and thiourea derivatives (Al-Ahmadi, 1996). This demonstrates the compound's ability to undergo various reactions, contributing to its utility in synthesizing a wide range of biologically active molecules.
Physical Properties Analysis
The physical properties of 7-Thia-1-azaspiro[3.5]nonane hydrochloride and related compounds, such as melting points and spectral data, are critical for their identification and purity assessment. For instance, the synthesis of 7-benzyl-7-aza-3-thiabicyclo[3.3.1]nonane hydroperchlorate provided specific activity data and allowed for recrystallization, underscoring the importance of understanding these properties in the context of chemical synthesis and characterization (Zisman et al., 1989).
Applications De Recherche Scientifique
GPR119 Agonist Properties
7-Thia-1-azaspiro[3.5]nonane derivatives are noted for their potential as GPR119 agonists. A particular study emphasized the design and synthesis of novel derivatives, highlighting compound 54g which showcased potent GPR119 agonist activity. This compound demonstrated a favorable pharmacokinetic profile in rats and promising glucose-lowering effects in diabetic rats, indicating potential applications in diabetes treatment or metabolic syndrome management (Matsuda et al., 2018).
Central Dopamine Receptor Antagonism
The compound MJ-13980, with a similar structure to 7-Thia-1-azaspiro[3.5]nonane, was studied for its ability to displace in vitro [3H]spiperone binding, elevate serum prolactin concentrations, and diminish apomorphine-induced stereotyped behavior in male rats. These findings suggest its role as a dopamine receptor antagonist. Interestingly, this compound produced minimal cataleptic behavior, distinguishing its neuropharmacological profile from that of typical dopamine receptor blockers (Hruska, 1985).
Serotonin Receptor Activity
Research on N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane derivatives revealed their affinity for serotonin 5-HT1A and 5-HT2A receptors. Specific compounds in this series exhibited potent ligand activity for these receptors, suggesting their potential use in neurological or psychiatric conditions where serotonin modulation is beneficial (Obniska et al., 2006).
Antiarrhythmic Properties
The antiarrhythmic properties of certain 7-Thia-1-azaspiro[3.5]nonane derivatives have been explored, with compounds like 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate showing efficacy in suppressing induced ventricular tachycardia in dogs. These findings point towards their potential role in cardiovascular therapeutics (Bailey et al., 1984).
Propriétés
IUPAC Name |
7-thia-1-azaspiro[3.5]nonane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS.ClH/c1-4-8-7(1)2-5-9-6-3-7;/h8H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYIBHHJKAQVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CCSCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2496617.png)
![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2496618.png)
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-pyrazol-1-ylmethanone](/img/structure/B2496619.png)

![(2E)-2-[(E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B2496622.png)

![Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B2496624.png)

![4-Amino-8-oxaspiro[4.5]decane-3-carbonitrile](/img/structure/B2496633.png)
![methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2496635.png)
![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2496637.png)